![molecular formula C12H10BrF2NO2 B1486286 Ethyl 3-bromo-4-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807213-38-2](/img/structure/B1486286.png)
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)phenylacetate
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its functional groups and their positions on the phenyl ring. The 3-bromo, 4-cyano, and 2-difluoromethyl groups are all attached to the phenyl ring, which is further connected to an ethyl acetate group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The bromo group is a good leaving group, so it could be involved in substitution or elimination reactions . The cyano group could undergo transformations to form other functional groups, such as carboxylic acids or amines . The difluoromethyl group could potentially participate in reactions as well, although its reactivity is generally lower due to the strength of the carbon-fluorine bonds .properties
IUPAC Name |
ethyl 2-[3-bromo-4-cyano-2-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-9(17)5-7-3-4-8(6-16)11(13)10(7)12(14)15/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEDPMIYDVTFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-cyano-2-(difluoromethyl)phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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